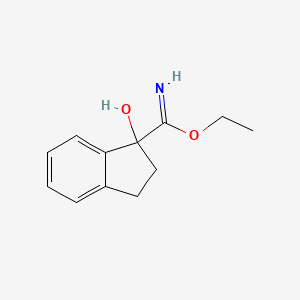
Ethyl-1-hydroxyindan-1-carboximidate
Cat. No. B8274361
M. Wt: 205.25 g/mol
InChI Key: PIEWRRQYSKSFDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04226875
Procedure details


A 100 ml ethereal solution of 1-indanone (20.0 g, 0.152 mol) (Aldrich), trimethylsilyl cyanide (21.9 g, 0.22 mol) (Silar), and zine iodide (0.200 g, 0.001 mol) was kept at 20° C. for four days then diluted with 250 ml ether and washed with 5% sodium bicarbonate (2×100 ml). The organic phase was dried over magnesium sulfate, filtered, and evaporated in vacuo to a residue of the desired trimethylsilyl cyanohydrin and was used directly in the next step. This oily residue was dissolved in 100 ml ethanol and perfused with anhydrous hydrogen chloride while cooling at 0° C. After a 30 minute perfusion period the flask was stoppered and allowed to come to room temperature overnight. The mixture was poured into 200 ml of ice water and extracted with ethyl acetate (2×100 ml). The aqueous phase was layered with ethyl acetate, cooled to 0° and basified with 6 N sodium hydroxide. The separated basic layer was extracted with (2×100 ml) ethyl acetate. The three ethyl acetate portions were pooled, dried over magnesium sulfate, filtered, and evaporated in vacuo to an oily solid residue, 3.59 g (12%). Crystallization from hexane gave a solid which slowly melted at room temperature.
[Compound]
Name
ethereal solution
Quantity
100 mL
Type
reactant
Reaction Step One





Identifiers


|
REACTION_CXSMILES
|
[C:1]1(=[O:10])[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH2:3][CH2:2]1.C[Si]([C:15]#[N:16])(C)C.[I-].[CH3:18][CH2:19][O:20]CC>>[CH2:19]([O:20][C:15]([C:1]1([OH:10])[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH2:3][CH2:2]1)=[NH:16])[CH3:18]
|
Inputs


Step One
[Compound]
|
Name
|
ethereal solution
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
20 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(CCC2=CC=CC=C12)=O
|
|
Name
|
|
|
Quantity
|
21.9 g
|
|
Type
|
reactant
|
|
Smiles
|
C[Si](C)(C)C#N
|
|
Name
|
|
|
Quantity
|
0.2 g
|
|
Type
|
reactant
|
|
Smiles
|
[I-]
|
Step Two
|
Name
|
|
|
Quantity
|
250 mL
|
|
Type
|
reactant
|
|
Smiles
|
CCOCC
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


WASH
|
Type
|
WASH
|
|
Details
|
washed with 5% sodium bicarbonate (2×100 ml)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic phase was dried over magnesium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated in vacuo to a residue of the desired trimethylsilyl cyanohydrin
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
This oily residue was dissolved in 100 ml ethanol
|
WAIT
|
Type
|
WAIT
|
|
Details
|
to come to room temperature overnight
|
|
Duration
|
8 (± 8) h
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The mixture was poured into 200 ml of ice water
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ethyl acetate (2×100 ml)
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled to 0° and basified with 6 N sodium hydroxide
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The separated basic layer was extracted with (2×100 ml) ethyl acetate
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over magnesium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated in vacuo to an oily solid residue, 3.59 g (12%)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Crystallization from hexane
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
gave a solid which slowly melted at room temperature
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(C)OC(=N)C1(CCC2=CC=CC=C12)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
